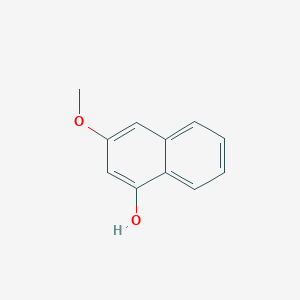

3-Methoxynaphthalen-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHUFDVJZFIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451215 | |

| Record name | 1-Hydroxy-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-85-0 | |

| Record name | 1-Hydroxy-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Methoxynaphthalenols: Focus on 4-Methoxynaphthalen-1-ol

Senior Application Scientist Note: Initial literature and database searches for "3-Methoxynaphthalen-1-ol" did not yield sufficient specific data to construct a comprehensive technical guide. This suggests that this particular isomer is not well-characterized or is uncommon. To provide a valuable and scientifically accurate resource for researchers, this guide will focus on the closely related and well-documented isomer, 4-Methoxynaphthalen-1-ol . The principles of synthesis, reactivity, and analysis discussed herein will provide a strong foundational understanding applicable to the broader class of methoxynaphthalenols.

Introduction

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, with their rigid, bicyclic aromatic structure providing a versatile scaffold for a myriad of applications.[1] The introduction of hydroxyl and methoxy functional groups, as seen in methoxynaphthalenols, significantly influences their electronic properties, reactivity, and biological activity. These compounds are of particular interest in drug development due to their potential as intermediates and pharmacophores.[1] 4-Methoxynaphthalen-1-ol, a member of this class, serves as an excellent case study for understanding the chemical properties that drive their utility.

Physicochemical Properties of 4-Methoxynaphthalen-1-ol

A thorough understanding of the physical and chemical properties of a molecule is paramount for its application in research and development. The following table summarizes the key properties of 4-Methoxynaphthalen-1-ol.

| Property | Value | Source |

| IUPAC Name | 4-methoxynaphthalen-1-ol | [2] |

| CAS Number | 84-85-5 | [2] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 124 - 126 °C | [2] |

Synthesis of Methoxynaphthalenols: A Generalized Approach

The synthesis of methoxynaphthalenols can be approached through several strategic pathways, primarily involving the functionalization of a pre-existing naphthalene core. A common and illustrative method is the methylation of a dihydroxynaphthalene precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a methoxynaphthalenol, such as 4-Methoxynaphthalen-1-ol, from a corresponding dihydroxynaphthalene.

Caption: Generalized workflow for the synthesis of a methoxynaphthalenol.

Experimental Protocol: Selective Methylation of 1,4-Dihydroxynaphthalene

This protocol describes a plausible method for the synthesis of 4-Methoxynaphthalen-1-ol from 1,4-dihydroxynaphthalene. The choice of a suitable solvent and base is critical to favor mono-methylation over di-methylation.

Materials:

-

1,4-Dihydroxynaphthalene

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,4-dihydroxynaphthalene in acetone, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add a stoichiometric equivalent of dimethyl sulfate dropwise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate 4-Methoxynaphthalen-1-ol.

Causality in Experimental Choices:

-

Selective Monomethylation: The use of a slight excess of the diol and controlled addition of the methylating agent at a moderate temperature favors the formation of the mono-methylated product.

-

Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate one hydroxyl group, thereby activating it for nucleophilic attack on the dimethyl sulfate, without excessively promoting the second deprotonation.

-

Purification: Column chromatography is essential to separate the desired mono-methylated product from unreacted starting material and the di-methylated byproduct.

Chemical Reactivity and Derivatization

The reactivity of 4-Methoxynaphthalen-1-ol is dictated by the interplay of the electron-donating methoxy and hydroxyl groups on the naphthalene ring.

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. The positions ortho and para to these groups are electronically enriched and thus susceptible to attack by electrophiles.

Caption: Electrophilic aromatic substitution on 4-Methoxynaphthalen-1-ol.

O-Alkylation and O-Acylation

The free hydroxyl group can readily undergo O-alkylation or O-acylation to yield the corresponding ether or ester derivatives. This is a common strategy in drug development to modify the pharmacokinetic properties of a lead compound.

Spectroscopic Analysis

The structural elucidation of 4-Methoxynaphthalen-1-ol and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy protons (a singlet around 3.9-4.0 ppm), and the hydroxyl proton (a broad singlet which is D₂O exchangeable). The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methoxy groups will be significantly affected by these substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 174.20). Fragmentation patterns can provide further structural information.

Applications in Drug Development and Research

Naphthalene derivatives, including methoxynaphthalenols, are prevalent in various biologically active compounds. They have been investigated for a range of therapeutic applications.

-

Antifungal Activity: The related isomer, 8-methoxynaphthalen-1-ol, isolated from an endophytic fungus, has demonstrated antifungal activity against plant pathogenic fungi.[3][4] This suggests that other isomers, like 4-methoxynaphthalen-1-ol, could be explored for similar properties.

-

Building Blocks in Synthesis: Methoxynaphthalenols serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic value.[5] The functional groups allow for a variety of chemical transformations to build molecular diversity.

-

Scaffolds for Bioactive Compounds: The naphthalene core is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets.

Safety and Handling

4-Methoxynaphthalen-1-ol is classified as a hazardous substance.[2]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

While direct information on 3-Methoxynaphthalen-1-ol is scarce, a detailed examination of its isomer, 4-Methoxynaphthalen-1-ol, provides a comprehensive overview of the chemical properties, synthesis, and potential applications characteristic of this class of compounds. The insights presented in this guide offer a solid foundation for researchers and drug development professionals working with naphthalenic scaffolds. Further investigation into the properties and biological activities of less common isomers is warranted to fully explore the chemical space and therapeutic potential of methoxynaphthalenols.

References

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (URL not available)

-

Tanapichatsakul, C., et al. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. PeerJ, 8, e9103. [Link]

-

PubChem. (n.d.). 4-Methoxy-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from [Link]

- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (URL not available)

- Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]

-

Takakusa, H., et al. (2015). Comparison of the Reactivity of Trapping Reagents Toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition, 43(11), 1755-1762. [Link]

-

Tanapichatsakul, C., et al. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. PeerJ, 8, e9103. [Link]

-

Tanapichatsakul, C., et al. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. PubMed. [Link]

-

CAS Common Chemistry. (n.d.). 2-Acetyl-6-methoxynaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules—An Update. National Library of Medicine. [Link]

-

PubChem. (n.d.). 1-(Phenylazo)-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2017). Phytochemical analysis and bioactivity prediction of compounds in methanolic extracts of Curculigo orchioides Gaertn. [Link]

Sources

- 1. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

A-M-N-01: An In-Depth Technical Guide to the Spectroscopic Data of 3-Methoxynaphthalen-1-ol

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxynaphthalen-1-ol, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the interpretation of the spectra but also the underlying principles that dictate experimental design and data acquisition, ensuring a robust and validated analytical workflow. Through detailed protocols, data tables, and explanatory diagrams, this guide aims to serve as an authoritative reference for the structural elucidation of 3-Methoxynaphthalen-1-ol and related compounds.

Section 1: Introduction and Molecular Context

3-Methoxynaphthalen-1-ol is a substituted naphthalene derivative with significant utility in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a methoxy group on the naphthalene core, makes it a versatile building block. Accurate structural confirmation is paramount before its use in complex synthetic pathways. This guide provides the foundational spectroscopic data and its detailed interpretation to ensure the identity and purity of the compound.

The structural integrity of 3-Methoxynaphthalen-1-ol is typically confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework and the electronic environment of each nucleus.

-

IR Spectroscopy identifies the functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, further confirming the molecular structure.

This guide will systematically explore the data obtained from each of these techniques.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Methoxynaphthalen-1-ol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment begins with proper sample preparation and instrument setup. The following protocol is a standard procedure for obtaining high-quality NMR data.

Protocol 1: Sample Preparation and NMR Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Methoxynaphthalen-1-ol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without containing protons that would obscure the signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for sharp, well-resolved peaks. A good shim results in a symmetrical peak shape for the solvent signal.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer acquisition time are generally required.

-

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 3-Methoxynaphthalen-1-ol will exhibit characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for 3-Methoxynaphthalen-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| 1600-1450 | Strong to Medium | Aromatic C=C skeletal vibrations |

| 1250-1200 | Strong | Aryl-O stretch (ether) |

| 1150-1100 | Strong | C-O stretch (alcohol) |

Data based on characteristic IR frequencies for functional groups. [1][2] Interpretation:

-

O-H Stretch: The broad and strong absorption band in the region of 3550-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the methoxy group's C-H bonds.

-

Aromatic C=C Bends: The series of sharp peaks between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond vibrations within the naphthalene ring system.

-

C-O Stretches: The strong absorptions in the 1250-1100 cm⁻¹ region correspond to the C-O stretching vibrations of the ether and alcohol functionalities.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Protocol 3: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 3-Methoxynaphthalen-1-ol in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an ESI source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and efficient ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a phenol, negative ion mode is often effective, detecting the [M-H]⁻ ion. Positive ion mode may show the [M+H]⁺ or [M+Na]⁺ adducts.

-

Figure 3: General workflow for ESI-MS analysis.

Mass Spectral Data and Interpretation

The mass spectrum of 3-Methoxynaphthalen-1-ol (C₁₁H₁₀O₂) has a theoretical molecular weight of 174.0681 g/mol .

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 175.0753 | ~175.075 |

| [M+Na]⁺ | 197.0573 | ~197.057 |

| [M-H]⁻ | 173.0608 | ~173.061 |

Calculated m/z values are based on the molecular formula. Observed values would be obtained from experimental data.

Interpretation:

-

Molecular Ion Peak: The presence of a peak corresponding to the exact mass of the protonated or deprotonated molecule in high-resolution mass spectrometry provides strong evidence for the elemental composition of the molecule.

-

Fragmentation Pattern: In electron ionization (EI) MS, common fragmentation patterns for such molecules would involve the loss of a methyl group (-15 Da) from the methoxy group or the loss of a formyl group (-29 Da). The observation of these fragment ions would further corroborate the proposed structure.

Section 5: Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of 3-Methoxynaphthalen-1-ol. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the hydroxyl and methoxy functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The protocols and interpretations provided in this guide offer a robust framework for the analytical validation of this important synthetic intermediate, ensuring its quality and suitability for downstream applications in research and development.

References

-

Supporting Information for [Journal Article Title] . [Journal Name], [Year], , pp [Pages]. [URL to the supporting information PDF if available]

- [Title of a relevant organic chemistry textbook or spectroscopy reference]. [Authors], [Publisher], [Year].

- The Royal Society of Chemistry, Supplementary Information for [Article Title]. RSC Advances, [Year], [Volume], [Pages].

- Human Metabolome Database (HMDB): HMDB0012322. [URL: https://hmdb.ca/spectra/nmr_one_d/12322]

- Supporting information for [Article Title]. [Journal Name], [Year], [Volume], [Pages].

-

[Title of a relevant synthetic chemistry paper] . [Authors], [Journal Name], [Year], , pp [Pages]. [URL to the article]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . Molecules, [Year], , [Page]. [URL: https://www.mdpi.com/1420-3049/22/10/1695]

- NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/chemistry/]

- ChemicalBook: 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2216-69-5_13cnmr.htm]

- PubChem Compound Summary for CID 16668, 1-Methoxynaphthalene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxynaphthalene]

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Journal or Publication Source], [Year]. [URL to the article]

-

Spectroscopic Characterization and Correlation Analysis of Mo(VI) Macrocyclic Complexes . [Journal Name], [Year], , pp [Pages]. [URL to the article]

- 2-Methoxynaphthalene | C11H10O | CID 7119. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7119]

- 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-1-methoxynaphthalene-in-the-absence-A-and-presence-B-of-CTAB-75_fig2_230784988]

- 2-Methoxynaphthalene(93-04-9) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/93-04-9_ir.htm]

- 1-Naphthalenol - NIST Chemistry WebBook. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90153&Type=IR-SPEC&Index=1#IR-SPEC]

- Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, [Year], [Volume], [Pages]. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/tc/c5tc01692a]

Sources

An In-depth Technical Guide to Methoxynaphthalen-1-ol Isomers: Navigating Synthesis, Properties, and Applications in Research and Development

A Note on Isomeric Specificity

In the realm of chemical research and drug development, isomeric purity is paramount. The precise arrangement of functional groups on a molecular scaffold can dramatically alter its physicochemical properties, biological activity, and toxicological profile. This guide addresses the topic of 3-Methoxynaphthalen-1-ol. However, a thorough review of the scientific literature and chemical databases indicates that this specific isomer is not widely reported or characterized. In contrast, its structural isomers, notably 4-Methoxynaphthalen-1-ol and 8-Methoxynaphthalen-1-ol , are well-documented and have garnered scientific interest.

This guide will, therefore, focus on these well-characterized isomers, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore their synthesis, chemical properties, and known applications, emphasizing the distinct characteristics of each isomer. This approach underscores the critical importance of precise nomenclature and isomeric identification in scientific endeavors.

Core Identification: CAS Numbers and Chemical Structures

A unique Chemical Abstracts Service (CAS) number is assigned to every distinct chemical substance, serving as an unambiguous identifier. The CAS numbers for the key isomers discussed herein are fundamental to any research or procurement activities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Structure |

| 4-Methoxynaphthalen-1-ol | 84-85-5[1][2] | C₁₁H₁₀O₂ | 174.20 g/mol [1] |  |

| 8-Methoxynaphthalen-1-ol | 3588-75-8[3] | C₁₁H₁₀O₂ | 174.2 g/mol [3] |  |

Note: The structures are sourced from PubChem.

Synthesis and Characterization

The synthesis of methoxynaphthol derivatives often involves multi-step processes. While specific, detailed protocols for the industrial-scale synthesis of these particular isomers are often proprietary, general synthetic strategies can be inferred from the broader chemical literature on naphthol derivatives.

A common conceptual pathway for the synthesis of such compounds is illustrated below.

Caption: Conceptual workflow for the synthesis of Methoxynaphthalen-1-ol isomers.

Characterization Techniques

Unequivocal identification of the correct isomer is critical. A combination of spectroscopic and analytical techniques is employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive assignment of the substituent positions on the naphthalene ring.

-

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides fragmentation patterns that can aid in structural elucidation.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

Melting Point : The melting point is a key physical property that can help to distinguish between isomers and assess the purity of the synthesized compound. For instance, the melting point of 4-Methoxy-1-naphthol is reported to be between 124-126 °C[1].

Physicochemical Properties

The position of the methoxy group significantly influences the physical and chemical properties of these isomers.

| Property | 4-Methoxynaphthalen-1-ol | 8-Methoxynaphthalen-1-ol |

| Physical State | Solid[1] | Inquire with supplier |

| Melting Point | 124 - 126 °C[1] | Inquire with supplier |

| Solubility | Inquire with supplier | Inquire with supplier |

| pKa | Inquire with supplier | Inquire with supplier |

Applications in Research and Drug Development

While the applications of 3-Methoxynaphthalen-1-ol are not documented, its isomers have been investigated for their potential in various scientific fields.

8-Methoxynaphthalen-1-ol: A Potential Antifungal Agent

Recent research has highlighted the biological activity of 8-Methoxynaphthalen-1-ol. It has been isolated from the endophytic fungus Diatrype palmicola and has demonstrated notable antifungal properties.

Experimental Protocol: Antifungal Activity Assay

The following is a generalized protocol based on studies investigating the antifungal activity of natural products[4].

-

Fungal Strain : The plant pathogenic fungus Athelia rolfsii is cultured on a suitable medium such as Potato Dextrose Agar (PDA).

-

Compound Preparation : A stock solution of 8-Methoxynaphthalen-1-ol is prepared in an appropriate solvent (e.g., DMSO or methanol).

-

Dual Culture Assay : A mycelial plug of the test fungus is placed on a fresh PDA plate. A sterile paper disc impregnated with a known concentration of the test compound is placed at a defined distance from the fungal plug.

-

Control : A disc impregnated with the solvent alone serves as the negative control. A known antifungal agent can be used as a positive control.

-

Incubation : The plates are incubated at a suitable temperature (e.g., 28-30°C) for several days.

-

Data Analysis : The inhibition of fungal growth is measured by comparing the growth of the fungus in the presence of the test compound to the growth in the negative control. The Minimum Inhibitory Concentration (MIC) can also be determined using broth microdilution methods.

Studies have shown that 8-Methoxynaphthalen-1-ol can significantly inhibit the growth of A. rolfsii, suggesting its potential as a lead compound for the development of new biofungicides[3][4].

Caption: Experimental workflow for assessing the antifungal activity of 8-Methoxynaphthalen-1-ol.

4-Methoxynaphthalen-1-ol: A Building Block in Organic Synthesis

4-Methoxynaphthalen-1-ol serves as a valuable intermediate in organic synthesis. Its bifunctional nature (containing both a hydroxyl and a methoxy group on a naphthalene scaffold) allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. For example, the synthesis of adamantyl-substituted naphthol and methoxynaphthalene derivatives has been reported, which are of interest for creating novel functional materials[5].

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling methoxynaphthalen-1-ol isomers.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Material Safety Data Sheet (MSDS) : Always consult the MSDS for detailed information on hazards, handling, and disposal. For 4-Methoxy-1-naphthol, GHS hazard statements indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation[1].

Conclusion

While the specific isomer 3-Methoxynaphthalen-1-ol remains elusive in the current body of scientific literature, its isomers, 4-Methoxynaphthalen-1-ol and 8-Methoxynaphthalen-1-ol, present intriguing opportunities for research and development. 8-Methoxynaphthalen-1-ol shows promise as a naturally derived antifungal agent, while 4-Methoxynaphthalen-1-ol is a useful synthetic building block. This guide highlights the necessity of precise chemical identification and encourages researchers to delve into the distinct properties and potential applications of these well-characterized isomers. Further investigation into the synthesis and properties of other, less common isomers could also yield valuable scientific insights.

References

-

The Good Scents Company. (n.d.). para-menth-3-en-1-ol, 586-82-3. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Tanapichatsakul, C., Pansanit, A., Monggoot, S., Brooks, S., Prachya, S., Kittakoop, P., Panuwet, P., & Pripdeevech, P. (2020).

-

FooDB. (2010). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from [Link]

- Pérez-Urgilés, M., et al. (2018). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Chilean Chemical Society.

- Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329.

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Methoxy-1-naphthol (HMDB0032727). Retrieved from [Link]

-

Pharmacompass. (n.d.). 1-Methoxynaphthalene | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Wang, Z., et al. (2007). Synthesis of 3alpha-hydroxy-21-(1'-imidazolyl)-3beta-methoxyl-methyl-5alpha-pregnan-20-one via lithium imidazole with 17alpha-acetylbromopregnanone. Steroids, 72(13), 857-861.

Sources

An Investigative Guide to the Biological Activity of 3-Methoxynaphthalen-1-ol: A Predictive and Methodological Approach

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of 3-Methoxynaphthalen-1-ol

In the vast landscape of chemical compounds with therapeutic potential, many remain underexplored. 3-Methoxynaphthalen-1-ol is one such molecule. A comprehensive review of the existing scientific literature reveals a significant scarcity of direct research into its biological activities. This guide, therefore, deviates from a conventional summary of established facts. Instead, it serves as a technical roadmap for pioneering research into this compound. By leveraging structure-activity relationship (SAR) principles and drawing parallels with structurally similar naphthalene derivatives, we will construct a predictive framework for the potential biological activities of 3-Methoxynaphthalen-1-ol. This document is designed not just to inform, but to empower researchers with the foundational knowledge and detailed experimental methodologies required to unlock the potential of this intriguing molecule.

The Chemical Identity of 3-Methoxynaphthalen-1-ol

3-Methoxynaphthalen-1-ol is a bicyclic aromatic compound. Its structure, featuring a naphthalene core with a hydroxyl group at the 1-position and a methoxy group at the 3-position, suggests a predisposition for various biological interactions. The phenolic hydroxyl group is a common feature in many antioxidant and radical-scavenging molecules, while the naphthalene scaffold is present in numerous compounds with diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.[1][2]

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Synonyms | 3-methoxy-1-naphthol |

Predictive Biological Activities and Investigative Methodologies

Based on the activities of related naphthalenol and methoxynaphthalene derivatives, we can hypothesize several key biological activities for 3-Methoxynaphthalen-1-ol. For each potential activity, a detailed experimental protocol is provided to guide laboratory investigation.

Antioxidant and Radical Scavenging Activity

Scientific Rationale: The phenolic hydroxyl group on the naphthalene ring is a prime candidate for donating a hydrogen atom to neutralize free radicals, a hallmark of antioxidant activity. Studies on various 1-naphthol derivatives have demonstrated their potential as effective antioxidants, with their activity influenced by the nature and position of other substituents.[3][4][5] The methoxy group at the 3-position may further modulate this activity through electronic effects on the aromatic ring, potentially enhancing the stability of the resulting phenoxyl radical.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

This widely used and technically straightforward assay provides a rapid assessment of a compound's ability to act as a free radical scavenger.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-Methoxynaphthalen-1-ol in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. This solution should have a deep purple color.

-

Prepare a series of dilutions of the 3-Methoxynaphthalen-1-ol stock solution to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Data Presentation:

| Compound | DPPH Scavenging IC₅₀ (µM) |

| 3-Methoxynaphthalen-1-ol | To be determined |

| Ascorbic Acid (Positive Control) | To be determined |

Experimental Workflow for Antioxidant Activity Screening:

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

Scientific Rationale: Many naphthalene derivatives have been reported to possess anti-inflammatory properties.[6][7] The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of inflammatory cytokine production. The structural features of 3-Methoxynaphthalen-1-ol may allow it to interact with the active sites of these enzymes or interfere with signaling cascades involved in inflammation.

Proposed Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay is a standard method for screening compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of 3-Methoxynaphthalen-1-ol for 1 hour. A non-toxic concentration range should be predetermined using a cytotoxicity assay (e.g., MTT assay).

-

After pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells with media only). Dexamethasone can be used as a positive control.

-

Incubate the plate for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for another 10 minutes. The formation of a purple azo dye indicates the presence of nitrite.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Data Presentation:

| Compound | NO Production Inhibition IC₅₀ (µM) |

| 3-Methoxynaphthalen-1-ol | To be determined |

| Dexamethasone (Positive Control) | To be determined |

Signaling Pathway for LPS-Induced NO Production:

Caption: Hypothesized inhibition of the LPS-induced NO pathway.

Antifungal Activity

Scientific Rationale: The isomer 8-Methoxynaphthalen-1-ol has demonstrated antifungal activity against the plant pathogen Athelia rolfsii.[8] Naphthalene derivatives, in general, are known to possess antimicrobial properties.[1][9] It is plausible that 3-Methoxynaphthalen-1-ol also exhibits antifungal activity, potentially through mechanisms such as disruption of the fungal cell membrane or inhibition of essential fungal enzymes.

Proposed Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum:

-

Culture a relevant fungal strain (e.g., Candida albicans or a plant pathogenic fungus) on an appropriate agar medium.

-

Prepare a standardized fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Assay Setup:

-

In a 96-well microplate, add 100 µL of appropriate fungal growth medium to each well.

-

Add 100 µL of the 3-Methoxynaphthalen-1-ol stock solution to the first well of a row and perform serial twofold dilutions across the row.

-

Add 10 µL of the standardized fungal inoculum to each well.

-

Include a positive control (fungus with no compound) and a negative control (medium only). Fluconazole can be used as a standard antifungal drug.

-

-

Incubation and Reading:

-

Incubate the plate at an appropriate temperature (e.g., 35°C for C. albicans) for 24-48 hours.

-

Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Data Presentation:

| Fungal Strain | 3-Methoxynaphthalen-1-ol MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | To be determined | To be determined |

| Aspergillus fumigatus | To be determined | To be determined |

Tyrosinase Inhibitory Activity

Scientific Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Naphthol derivatives have been investigated as tyrosinase inhibitors.[10][11] The phenolic structure of 3-Methoxynaphthalen-1-ol suggests it could act as a substrate analog or bind to the active site of tyrosinase, thereby inhibiting its activity.

Proposed Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common in vitro assay for screening potential tyrosinase inhibitors.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (a substrate for tyrosinase) in the same buffer.

-

Prepare various concentrations of 3-Methoxynaphthalen-1-ol and a positive control (e.g., kojic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound or positive control, followed by the tyrosinase solution.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome (an orange/red colored product) by measuring the absorbance at 475 nm at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of tyrosinase inhibition.

-

Calculate the IC₅₀ value.

-

Data Presentation:

| Compound | Tyrosinase Inhibition IC₅₀ (µM) |

| 3-Methoxynaphthalen-1-ol | To be determined |

| Kojic Acid (Positive Control) | To be determined |

Preliminary Toxicological Assessment

Prior to extensive biological activity testing, it is crucial to assess the cytotoxicity of 3-Methoxynaphthalen-1-ol.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed a relevant cell line (e.g., HaCaT keratinocytes or a cancer cell line) in a 96-well plate and allow to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Methoxynaphthalen-1-ol for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (the concentration that causes 50% cell death).

Concluding Remarks and Future Directions

While direct evidence for the biological activity of 3-Methoxynaphthalen-1-ol is currently lacking, a strong theoretical basis exists for its potential as an antioxidant, anti-inflammatory, antifungal, and tyrosinase inhibitory agent. The experimental protocols detailed in this guide provide a clear and robust framework for systematically investigating these potential activities.

Future research should focus on:

-

Synthesis and Purification: Ensuring a high-purity source of 3-Methoxynaphthalen-1-ol is paramount for accurate biological testing.

-

In-depth Mechanistic Studies: Should any of the predicted activities be confirmed, further investigation into the underlying molecular mechanisms will be necessary.

-

In Vivo Studies: Promising in vitro results should be followed by well-designed in vivo studies to assess efficacy and safety in a whole-organism context.

This guide serves as a call to action for the scientific community to explore the untapped potential of 3-Methoxynaphthalen-1-ol. Through rigorous and systematic investigation, we can begin to understand the true biological profile of this compound and its potential applications in medicine and beyond.

References

- Rokade, Y.B., & Sayyed, R.Z. (2009). Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value. Journal of Chemical and Pharmaceutical Research, 2(4), 972-980.

-

Tanapichatsakul, C., Pansanit, A., Monggoot, S., Brooks, S., Prachya, S., Kittakoop, P., Panuwet, P., & Pripdeevech, P. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. PeerJ, 8, e9103. [Link]

-

Shen, A. Y., Chen, C. C., & Wang, H. C. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug development research, 60(4), 261-269. [Link]

-

Erdoğan, M., Köse, L. P., Eşsiz, S., Gülçin, İ., & Tüzün, B. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Rokade, Y.B., & Sayyed, R.Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]

-

Erdoğan, M., Köse, L. P., Eşsiz, S., Gülçin, İ., & Tüzün, B. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. ResearchGate. [Link]

-

Bolton, J. L., & Trush, M. A. (1993). Metabolism of 1-naphthol by tyrosinase. Chemical research in toxicology, 6(1), 49-54. [Link]

-

Lenzi, E., Pires, L. B., de Oliveira, K. T., & Quina, F. H. (2023). Benzeneseleninic Acid Promoting the Selenofunctionalization of 2-Naphthol Derivatives: Synthesis and Antioxidant Activity of 1-Organoselanyl-naphthalen-2-ols. Current Organic Synthesis, 20(3), 323-331. [Link]

-

Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (2015). International Journal of Pharmaceutical Sciences Review and Research, 33(1), 162-165. [Link]

-

Cavrini, V., Roveri, P., Gatti, R., Ferruzzi, C., Panico, A. M., & Pappalardo, M. S. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Il Farmaco; edizione scientifica, 37(3), 171–178. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules (Basel, Switzerland), 27(4), 1433. [Link]

-

Schultz, T. W., & Moulton, B. A. (1985). Structure activity relationships of selected naphthalene derivatives. Bulletin of environmental contamination and toxicology, 34(1), 1-6. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, N. N., Hussain, S., & Perveen, S. (2016). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup3), 1-25. [Link]

-

Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5. (2024). Journal of Molecular Structure, 1302, 137459. [Link]

-

Wang, Y., Olaniran, A. O., & Okoh, A. I. (2015). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. BioMed research international, 2015, 805737. [Link]

-

Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. (2020). Natural Product Reports, 37(7), 935-971. [Link]

-

Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates. (2007). Journal of Health Science, 53(1), 116-120. [Link]

-

Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329. [Link]

-

Synthesis And Evaluation of Antifungal Activity of Novel Naphthalene Hydrazone Derivative. (2024). International Journal of Pharmaceutical Sciences, 15(5), 23-27. [Link]

-

Crespi, E., Botta, D., Citterio, A., & Minisci, F. (2016). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. The Journal of organic chemistry, 81(17), 7430–7438. [Link]

-

Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa. (2024). Journal of agricultural and food chemistry. [Link]

-

Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. (2024). International journal of molecular sciences, 25(12), 6509. [Link]

-

Al-Warhi, T., Al-Dies, A. M., Al-Ghorbani, M., Al-Mekhlafi, F. A., Al-Salahi, R., & Al-Omar, M. A. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules (Basel, Switzerland), 28(13), 5179. [Link]

-

CAS Common Chemistry. (n.d.). 2-Acetyl-6-methoxynaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxynaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (2024). Chemistry & Biodiversity, 21(6), e202301826. [Link]

-

Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2024). Molecules (Basel, Switzerland), 29(5), 1058. [Link]

-

Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019). Molecules (Basel, Switzerland), 24(16), 2977. [Link]

-

Erdoğan, M., Köse, L. P., Eşsiz, S., Gülçin, İ., & Tüzün, B. (2021). Structures of the tested 1-naphthol derivatives. ResearchGate. [Link]

-

Synthesis of 3alpha-hydroxy-21-(1'-imidazolyl)-3beta-methoxyl-methyl-5alpha-pregnan-20-one via lithium imidazole with 17alpha-acetylbromopregnanone. (2004). Yao xue xue bao = Acta pharmaceutica Sinica, 39(1), 37–40. [Link]

-

Inhibitory effects of naphthols on the activity of mushroom tyrosinase. (2006). Food Chemistry, 94(2), 296-301. [Link]

-

Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. (2024). Molecules (Basel, Switzerland), 29(2), 438. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Metabolism of 1-naphthol by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Methoxynaphthalen-1-ol: A Technical Guide for Researchers

Introduction: The Untapped Potential of a Naphthalene Derivative

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. While isomers such as 8-methoxynaphthalen-1-ol have been investigated for their potent antifungal properties, the research landscape for 3-Methoxynaphthalen-1-ol remains largely unexplored.[1][2] This in-depth technical guide serves as a foundational document for researchers, scientists, and drug development professionals, aiming to illuminate the untapped potential of this specific isomer. By synthesizing data from related compounds and leveraging first principles of organic chemistry, we will explore plausible synthetic routes, predict key properties, and propose promising research applications for 3-Methoxynaphthalen-1-ol. This guide is designed not as a rigid set of instructions, but as a catalyst for innovation, encouraging the scientific community to delve into the promising yet uncharted territory of this unique molecule.

Physicochemical Properties and Synthesis: A Predictive Approach

Due to the limited availability of experimental data for 3-Methoxynaphthalen-1-ol, we can infer its properties by comparing it with its better-studied isomers. This comparative analysis provides a valuable starting point for experimental design and characterization.

| Property | 1-Methoxynaphthalene | 2-Methoxynaphthalene | 4-Methoxy-1-naphthol | 8-Methoxynaphthalen-1-ol | 3-Methoxynaphthalen-1-ol (Predicted) |

| Molecular Formula | C11H10O | C11H10O | C11H10O2 | C11H10O2 | C11H10O2 |

| Molecular Weight | 158.20 g/mol [3][4] | 158.20 g/mol [4] | 174.20 g/mol [5] | 174.19 g/mol | 174.20 g/mol |

| Appearance | Colorless liquid[6] | White crystalline powder | Solid | - | Likely a solid at room temperature |

| Boiling Point | ~135-137 °C at 12 mmHg[6] | 274 °C at 760 mmHg[4] | - | - | Expected to be high, similar to isomers |

| Melting Point | - | 72 °C[4] | - | - | Likely in the range of other solid isomers |

| Solubility | Soluble in organic solvents, immiscible with water[6] | Insoluble in water, soluble in ethanol[4] | - | - | Expected to be soluble in common organic solvents |

Proposed Synthetic Routes for 3-Methoxynaphthalen-1-ol

The synthesis of 3-Methoxynaphthalen-1-ol can be approached through several established organic chemistry methodologies. The choice of a specific route will depend on the availability of starting materials and the desired scale of the synthesis.

One plausible approach begins with the regioselective methylation of a dihydroxynaphthalene precursor, such as naphthalene-1,3-diol. The Williamson ether synthesis is a robust and well-documented method for such transformations.[7]

Caption: Proposed Williamson Ether Synthesis of 3-Methoxynaphthalen-1-ol.

An alternative strategy could involve a multi-step synthesis starting from a more readily available naphthalene derivative, incorporating functional group interconversions to achieve the desired substitution pattern.

Potential Research Applications: A Forward-Looking Perspective

The true potential of 3-Methoxynaphthalen-1-ol lies in its yet-to-be-discovered applications. Based on the activities of its isomers and the inherent properties of the naphthalene core, we can hypothesize several promising avenues for research.

Medicinal Chemistry and Drug Discovery

The structural similarity of 3-Methoxynaphthalen-1-ol to 8-methoxynaphthalen-1-ol, a known antifungal agent, strongly suggests that it should be investigated for similar biological activities.[1][2] The substitution pattern on the naphthalene ring can significantly influence the molecule's interaction with biological targets.

Hypothetical Mechanism of Action: The hydroxyl and methoxy groups on the naphthalene ring of 3-Methoxynaphthalen-1-ol could potentially interact with key enzymes in pathogenic fungi or bacteria, disrupting their metabolic pathways and inhibiting growth.

A logical first step would be to screen 3-Methoxynaphthalen-1-ol against a panel of clinically relevant fungal and bacterial strains. The following workflow outlines a general approach for such a screening process.

Caption: A general workflow for the biological screening of 3-Methoxynaphthalen-1-ol.

Beyond antimicrobial applications, the naphthalene scaffold is present in a wide range of pharmaceuticals. Therefore, 3-Methoxynaphthalen-1-ol could serve as a valuable building block for the synthesis of novel drug candidates targeting various diseases.

Materials Science and Polymer Chemistry

Alkoxylated naphthalene derivatives have been explored as monomers for the synthesis of high-performance polymers with excellent thermal stability and desirable electrical properties.[8] The presence of both a hydroxyl and a methoxy group on 3-Methoxynaphthalen-1-ol makes it an interesting candidate for polymerization reactions.

Potential Application in Polymer Synthesis: 3-Methoxynaphthalen-1-ol could be used in addition-condensation reactions with aldehydes, such as formaldehyde, to create novel novolac-type phenolic resins. The specific substitution pattern of the methoxy and hydroxyl groups would likely influence the polymer's final properties, such as its solubility, thermal stability, and refractive index.

Fluorescent Probes and Chemical Sensors

The naphthalene core is inherently fluorescent, and its derivatives are often used as fluorescent probes for detecting various analytes. The electronic properties of the hydroxyl and methoxy substituents on 3-Methoxynaphthalen-1-ol could modulate its fluorescence emission, making it a potential candidate for the development of novel chemical sensors.

Hypothesized Sensing Mechanism: The hydroxyl group of 3-Methoxynaphthalen-1-ol could act as a recognition site for specific analytes. Upon binding, the electronic environment of the naphthalene ring would be altered, leading to a detectable change in the fluorescence spectrum (e.g., a shift in wavelength or a change in intensity).

Experimental Protocols: Foundational Methodologies

The following protocols are provided as general guidelines for the synthesis, purification, and initial biological screening of 3-Methoxynaphthalen-1-ol. These should be adapted and optimized based on specific laboratory conditions and research goals.

Protocol 1: Synthesis of 3-Methoxynaphthalen-1-ol via Williamson Ether Synthesis

Objective: To synthesize 3-Methoxynaphthalen-1-ol from naphthalene-1,3-diol.

Materials:

-

Naphthalene-1,3-diol

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH3I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve naphthalene-1,3-diol (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium hydroxide (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-Methoxynaphthalen-1-ol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Antifungal Susceptibility Testing

Objective: To evaluate the antifungal activity of 3-Methoxynaphthalen-1-ol against a target fungal strain (e.g., Candida albicans).

Materials:

-

3-Methoxynaphthalen-1-ol

-

Target fungal strain

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of 3-Methoxynaphthalen-1-ol in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI guidelines).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).

-

Determine the minimum inhibitory concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at a suitable wavelength using a plate reader.

Self-Validation: The assay should be performed in triplicate and include a known antifungal agent as a positive control to ensure the validity of the results.

Conclusion and Future Directions

While 3-Methoxynaphthalen-1-ol remains an understudied molecule, this guide has illuminated its significant potential across multiple scientific disciplines. By leveraging the known properties and applications of its isomers, we have constructed a compelling case for its investigation as a novel antifungal agent, a versatile building block in polymer and medicinal chemistry, and a candidate for the development of fluorescent probes. The proposed synthetic routes and experimental protocols provide a clear starting point for researchers to begin exploring the chemistry and biology of this intriguing compound. It is our hope that this technical guide will serve as a valuable resource and an impetus for the scientific community to unlock the full potential of 3-Methoxynaphthalen-1-ol.

References

-

PubChem. 1-Methoxynaphthalene. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubChem. 4-Methoxy-1-naphthol. National Center for Biotechnology Information. [Link]

-

Tanapichatsakul, C., et al. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. PeerJ, 8, e9103. [Link]

-

Kondrasenko, A. A., Peterson, I. V., & Rubaylo, A. I. (2020). Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3), 324-329. [Link]

-

Tanapichatsakul, C., et al. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. ResearchGate. [Link]

-

FooDB. Showing Compound Naphthalen-1-ol (FDB005841). [Link]

-

Specialty Chemicals. 1-Methoxynaphthalene: Properties, Uses, and Safety for Industrial Buyers. [Link]

- Google Patents.

-

Nishikubo, T., & Kameyama, A. (2008). Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. Polymer Journal, 40(7), 651-656. [Link]

-

Evidente, A., & Cimmino, A. (2020). Biological Activities and Potential Applications of Phytotoxins. Toxins, 12(10), 655. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Johnson, M., et al. (2017). Phytochemical analysis and bioactivity prediction of compounds in methanolic extracts of Curculigo orchioides Gaertn. Journal of Pharmacognosy and Phytochemistry, 6(4), 127-133. [Link]

-

PubChem. 2-Methoxynaphthalene. National Center for Biotechnology Information. [Link]

-

NIST. Naphthalene, 2-methoxy-. NIST Chemistry WebBook. [Link]

Sources

- 1. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Naphthols: The Case of 3-Methoxynaphthalen-1-ol and its Naturally Occurring Isomer

Abstract: This technical guide addresses the discovery and occurrence of 3-Methoxynaphthalen-1-ol. An extensive review of scientific literature reveals a notable absence of documented evidence for its isolation as a natural product. In contrast, its isomer, 8-methoxynaphthalen-1-ol, is a well-characterized fungal metabolite with established biological activities. This document provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of 8-methoxynaphthalen-1-ol as a case study for a naturally derived methoxynaphthol. Furthermore, it outlines a theoretical synthetic pathway for 3-Methoxynaphthalen-1-ol, providing a foundational guide for researchers aiming to synthesize this specific isomer for further investigation.

Part 1: The Quest for 3-Methoxynaphthalen-1-ol: A Synthetic Target

As of the date of this publication, 3-Methoxynaphthalen-1-ol has not been reported as an isolated natural product in the peer-reviewed scientific literature. Its significance, therefore, lies primarily in its status as a synthetic target for chemical libraries and potential pharmacological screening. The naphthalene scaffold is a privileged structure in medicinal chemistry, and its varied substitution patterns can lead to diverse biological activities.

A Plausible Synthetic Route

The synthesis of 3-Methoxynaphthalen-1-ol can be envisioned through several standard organic chemistry transformations. A logical and efficient approach would start from a commercially available, appropriately substituted naphthalene precursor. One such strategy involves the diazotization of 3-methoxy-1-naphthylamine, followed by hydrolysis of the resulting diazonium salt.

Causality in Experimental Design: This synthetic route is chosen for its reliability and high-yield potential. Diazotization-hydrolysis is a classic and robust method for converting an aromatic amine to a hydroxyl group. The choice of 3-methoxy-1-naphthylamine as the starting material directly installs the required methoxy group at the correct position, simplifying the overall synthetic sequence and avoiding complex regio-isomer separations.

Proposed Synthetic Protocol

Step 1: Diazotization of 3-Methoxy-1-Naphthylamine

-

Dissolve 3-methoxy-1-naphthylamine in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. Maintain the temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.

-

Monitor the reaction for the complete consumption of the starting amine. The presence of nitrous acid can be tested with starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt

-

Once the diazotization is complete, slowly heat the reaction mixture to approximately 50-60 °C.

-

Vigorous evolution of nitrogen gas will be observed as the diazonium group is replaced by a hydroxyl group.

-

Maintain heating until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

-

Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Methoxynaphthalen-1-ol using column chromatography on silica gel to obtain the final, high-purity compound.

Part 2: A Natural Analogue - The Discovery and Occurrence of 8-Methoxynaphthalen-1-ol

In stark contrast to its 3-methoxy isomer, 8-methoxynaphthalen-1-ol is a well-documented natural product. It is primarily discovered in microorganisms, specifically endophytic and endolichenic fungi, which reside within the tissues of living plants and lichens, respectively.[1][2]

Key Natural Sources

This compound has been isolated from several fungal species, highlighting its role as a secondary metabolite in microbial ecosystems.[1]

| Fungal Species | Host/Source | Significance | Reference |

| Diatrype palmicola | Endophytic fungus from Polyscias fruticosa | Exhibits antifungal activity against plant pathogens.[1][3][4] | Tanapichatsakul et al., 2020 |

| Xylariaceous fungus PSU-A80 | Fungus | Noted for its radical scavenging properties.[1] | Rukachaisirikul et al., 2007 |

| Daldinia eschscholzii | Endolichenic fungus | Shows strong antioxidant activity.[2] | D. eschscholzii study |

Biosynthesis: A Polyketide Pathway

Fungal naphthalenones and related compounds like 8-methoxynaphthalen-1-ol are typically biosynthesized via the polyketide pathway.[5] The core naphthalene ring is assembled by a polyketide synthase (PKS) enzyme from acetate units. The biosynthesis is believed to proceed through the 1,8-dihydroxynaphthalene (DHN) pathway, a common route for fungal melanin and other naphthalenoid compounds.[5]

The proposed pathway involves the cyclization of a pentaketide chain to form 1,3,6,8-tetrahydroxynaphthalene, which then undergoes a series of reductions and dehydrations. The final methoxylation step at the C-8 position is catalyzed by an O-methyltransferase enzyme.

Part 3: Experimental Protocols and Data

Isolation of 8-Methoxynaphthalen-1-ol from Fungal Culture

The following protocol is a synthesized methodology based on the procedures described for isolating this compound from Diatrype palmicola.[4]

Step 1: Fungal Fermentation

-

Inoculate the fungal strain (Diatrype palmicola MFLUCC 17-0313) into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture on a rotary shaker at a controlled temperature (e.g., 30 °C) for a period sufficient for biomass growth and secondary metabolite production (typically 2-4 weeks).

Step 2: Extraction

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the mycelia sequentially with solvents of increasing polarity. The literature indicates that the target compound is found in the hexane extract of the mycelium.[4]

-

Concentrate the hexane extract under reduced pressure to obtain a crude extract.

Step 3: Chromatographic Purification

-

Subject the crude hexane extract to size-exclusion chromatography, for instance, using a Sephadex LH-20 column, to perform an initial fractionation.

-

Test the resulting fractions for the desired biological activity (e.g., antifungal assay) to identify the active fractions.

-

Pool the active fractions and perform further purification using silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure compound.

-

Confirm the structure and purity of the isolated 8-methoxynaphthalen-1-ol using spectroscopic methods.

Spectroscopic Data of 8-Methoxynaphthalen-1-ol

Structural elucidation of the isolated compound is achieved through standard spectroscopic techniques.

| Property | Data |

| Appearance | White solid |

| Molecular Formula | C₁₁H₁₀O₂ |

| Mass Spectrometry (HR-ESI-MS) | m/z 175.0759 [M+H]⁺ (Calculated for C₁₁H₁₁O₂, 175.0754)[3] |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) in ppm are observed for aromatic protons and the methoxy group protons. |

| ¹³C NMR (CDCl₃) | Signals correspond to the 10 carbons of the naphthalene ring and the one carbon of the methoxy group.[3] |

Known Biological Activity

-

Antifungal Activity: 8-methoxynaphthalen-1-ol has demonstrated notable antifungal activity against the plant pathogenic fungus Athelia rolfsii, the causative agent of Southern blight disease in tomatoes, with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL.[1][4] Importantly, it showed no phytotoxic effects on tomato leaves at effective concentrations.[3][4]

-

Antioxidant Activity: The compound has also been reported to possess strong radical scavenging properties, as demonstrated in DPPH assays, with an IC₅₀ value of 10.2 ± 5.8 µg/mL.[2]

Part 4: Visualizations

Workflow for Isolation of 8-Methoxynaphthalen-1-ol

Caption: Workflow for the isolation and purification of 8-methoxynaphthalen-1-ol.

Proposed Biosynthetic Pathway for Naphthalenones

Caption: Proposed polyketide biosynthetic pathway for 8-methoxynaphthalen-1-ol.

References

-